(2-Aminoethyl)(2,2-difluoroethyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10F2N2 |
|---|---|
Molecular Weight |
124.13 g/mol |
IUPAC Name |
N'-(2,2-difluoroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6)3-8-2-1-7/h4,8H,1-3,7H2 |
InChI Key |
LBBMNSKGMPVJNM-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(F)F)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies Involving N 2,2 Difluoroethyl Ethane 1,2 Diamine
Amination and Alkylation Reactions for Novel Compound Generation
The synthesis of N-(2,2-difluoroethyl)ethane-1,2-diamine can be conceptualized through the N-alkylation of ethane-1,2-diamine. This process would involve reacting ethane-1,2-diamine with an appropriate 2,2-difluoroethylating agent, such as a 2,2-difluoro-1-haloethane (e.g., 2,2-difluoro-1-chloroethane). A related patent describes the successful alkylation of primary amines with 2,2-difluoro-1-haloethanes to produce various 2,2-difluoroethylamine (B1345623) derivatives, which are valuable intermediates for agrochemicals. researchgate.net For instance, the reaction of 1-(6-chloropyridin-3-yl)methanamine with 2,2-difluoro-1-bromoethane in the presence of a base like triethylamine (B128534) yields the corresponding N-alkylated product. researchgate.net This established methodology supports the feasibility of selectively alkylating one of the amine groups of ethane-1,2-diamine to generate the target compound.
Once formed, N-(2,2-difluoroethyl)ethane-1,2-diamine possesses both a primary and a secondary amine, making it a prime candidate for further amination and alkylation reactions. These reactive sites allow for the sequential introduction of different functional groups, leading to the generation of complex and novel asymmetrical compounds. The reactivity of its parent compound, ethane-1,2-diamine, is well-documented, readily forming derivatives with a wide range of alkylating agents. atamanchemicals.com This dual reactivity is crucial for building diverse molecular libraries.
Table 1: Illustrative Conditions for N-Alkylation to form Fluorinated Amine Derivatives A summary of reaction conditions from related syntheses that inform the generation of N-(2,2-difluoroethyl)ethane-1,2-diamine and its derivatives.
| Amine Reactant | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield | Reference |
| 1-(6-chloropyridin-3-yl)methanamine | 2,2-difluoro-1-bromoethane | Triethylamine | N-methylpyrrolidone | 100 | - | researchgate.net |
| 1-(6-chloropyridin-3-yl)methanamine | 2,2-difluoro-1-iodoethane | Triethylamine | N-methylpyrrolidone | 100 | - | researchgate.net |
| prop-2-en-1-amine | 2,2-difluoro-1-chloroethane | None (Autoclave) | None | 120 | 87.4% | chemicalbook.com |
Utilization as a Building Block in Complex Molecular Architectures
N-(2,2-Difluoroethyl)ethane-1,2-diamine serves as a valuable bifunctional building block for constructing more complex molecules. The ethylenediamine (B42938) scaffold is a foundational component in coordination chemistry, famously acting as a bidentate ligand ('en') in the formation of stable metal complexes. atamanchemicals.comwikipedia.org Furthermore, it is a precursor to a vast array of industrial chemicals, including chelating agents like EDTA, fungicides, and pharmaceuticals. wikipedia.org
The addition of the 2,2-difluoroethyl group modifies the electronic properties and lipophilicity of the parent diamine. This fluorinated moiety can enhance metabolic stability and binding affinity when incorporated into bioactive molecules. researchgate.net Consequently, N-(2,2-difluoroethyl)ethane-1,2-diamine is a promising synthon for developing novel agrochemicals and pharmaceuticals, combining the proven utility of the ethylenediamine core with the advantageous properties conferred by fluorine. researchgate.net Its two distinct amine groups allow for controlled, stepwise reactions to build intricate molecular architectures with precisely positioned functionalities.
Formation of Functionalized Derivatives and Analogs
The presence of both primary and secondary amine functionalities allows for extensive derivatization of N-(2,2-difluoroethyl)ethane-1,2-diamine, enabling the synthesis of a wide range of functionalized analogs.
Exploration of Alkyl, Aryl, and Heterocyclyl Substitutions on the Amine Moieties
The amine groups of N-(2,2-difluoroethyl)ethane-1,2-diamine can readily react with various electrophiles to introduce alkyl, aryl, and heterocyclyl substituents.
Alkyl Substitutions: Further alkylation can be achieved using standard alkyl halides or reductive amination protocols. The differential reactivity of the primary versus the secondary amine can be exploited to achieve selective functionalization.
Aryl Substitutions: N-Arylation can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The synthesis of 1-aryl-2-alkyl-1,4,5,6,7,8-hexahydro-1,3-diazocines from N-arylcadaverines demonstrates a method for creating N-aryl diamine derivatives. conicet.gov.ar
Heterocyclyl Substitutions: Heterocyclic moieties, which are prevalent in pharmaceuticals, can be introduced by reacting the diamine with halo-substituted heterocycles. nih.gov A pertinent example is the synthesis of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine, which involves the N-alkylation of a difluorinated amine with a chloromethylpyridine derivative. researchgate.net This highlights a clear pathway for attaching heterocyclic systems to the N-(2,2-difluoroethyl)ethane-1,2-diamine core.
The condensation of ethane-1,2-diamine with various ketones to form Schiff bases is another common derivatization strategy, which can be followed by acylation to yield further analogs. researchgate.net
Integration into Polymeric Structures (e.g., as fluorinated monomers)
Diamine compounds are fundamental monomers for the synthesis of condensation polymers such as polyamides and polyimides. Ethane-1,2-diamine itself is a widely used precursor for polyurethane fibers and other polymers. atamanchemicals.com The incorporation of fluorine into polymer backbones is a well-established strategy to enhance material properties, including thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant. mdpi.comkpi.ua
As a fluorinated diamine, N-(2,2-difluoroethyl)ethane-1,2-diamine is a promising monomer for creating high-performance fluorinated polymers. nih.govnih.gov It can undergo polycondensation reactions with dicarboxylic acids (or their derivatives) to produce fluorinated polyamides, or with dianhydrides to form fluorinated polyimides. kpi.uamdpi.com The presence of the difluoroethyl group can disrupt chain packing, potentially increasing solubility and processability, while also lowering moisture absorption and the dielectric constant, making the resulting polymers suitable for applications in microelectronics and advanced coatings. mdpi.commdpi.com For example, a study on thermoresponsive polymers investigated poly[(N-2,2-difluoroethyl)acrylamide], demonstrating the use of the N-(2,2-difluoroethyl)amido group in a polymer context. researchgate.net
Academic Applications and Research Trajectories of N 2,2 Difluoroethyl Ethane 1,2 Diamine
Contributions to Medicinal Chemistry and Drug Discovery Research
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and pharmacodynamic properties. researchgate.net The N-(2,2-Difluoroethyl)ethane-1,2-diamine scaffold is poised to make significant contributions in this area due to the advantageous effects of its difluoroethyl moiety.
The substitution of hydrogen with fluorine is a key tactic in drug design to improve metabolic stability, modulate physicochemical properties, and enhance binding affinity. tandfonline.com Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond can protect adjacent chemical groups from metabolic attack by enzymes like cytochrome P450. nih.govacs.org The incorporation of the 2,2-difluoroethyl group, as seen in N-(2,2-Difluoroethyl)ethane-1,2-diamine, can therefore be used to design more robust drug candidates with improved in vivo potency. tandfonline.com
Selective fluorination can lead to enhanced binding interactions between a ligand and its target protein. tandfonline.com The C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and other non-covalent interactions, thereby increasing the binding affinity of the molecule. nih.gov By using N-(2,2-Difluoroethyl)ethane-1,2-diamine as a fragment in drug design, researchers can exploit these properties to develop more potent and selective therapeutic agents. nih.gov
Table 1: Comparison of Key Physicochemical Properties
| Property | C-H Bond | C-F Bond | Impact of Fluorine Substitution |
|---|---|---|---|
| Bond Length | ~1.09 Å | ~1.35 Å | Slight increase in size |
| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Increased metabolic stability tandfonline.com |
| Electronegativity | H: 2.20 | F: 3.98 | Alters local electronic environment, pKa researchgate.net |
| Lipophilicity | Lower | Higher | Can enhance membrane permeability tandfonline.com |
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group is exchanged for another to improve a molecule's properties without losing its desired biological activity. sci-hub.se Fluorine is frequently used as a bioisostere for hydrogen or a hydroxyl group. tandfonline.com The difluoromethyl group (CHF2), present in the subject compound, can act as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH3) groups, offering unique hydrogen bonding capabilities. tandfonline.com
The ethylenediamine (B42938) scaffold is a fundamental building block in the synthesis of ligands for various biological targets. wikipedia.orgatamanchemicals.com It is present in numerous bioactive compounds and drugs, including some antihistamines and the bronchodilator aminophylline. wikipedia.org Derivatives of ethane-1,2-diamine have been synthesized and screened for antimicrobial activity, demonstrating the scaffold's utility in developing novel therapeutic agents. researchgate.net
N-(2,2-Difluoroethyl)ethane-1,2-diamine serves as a sophisticated building block for creating new ligands with tailored properties. The introduction of the difluoroethyl group provides a tool to modify binding selectivity and affinity. For instance, in the design of enzyme inhibitors or ion channel modulators, the fluorine atoms can form specific interactions with amino acid residues in the protein's binding pocket, leading to enhanced potency and selectivity. The tripodal amine ligand Tris(2-aminoethyl)amine (tren), a related polyamine, is known to form stable complexes with metal ions and serves as a model for the active sites of zinc enzymes. taylorandfrancis.com Similarly, fluorinated diamines can be used to construct novel chelating agents or ligands where the fluorine atoms fine-tune the electronic properties and stability of the resulting metal complexes.
Role in Agrochemical Research and Development
The principles of strategic fluorination are as relevant in agrochemical research as they are in pharmaceuticals. Many modern pesticides and fungicides contain fluorine to enhance their efficacy and stability. Derivatives of ethylenediamine, such as ethylenebisdithiocarbamates (e.g., Mancozeb, Zineb), are commercially significant fungicides. wikipedia.org
Intermediates like 2,2-difluoroethylamine (B1345623) are valuable for the preparation of active agrochemical substances, including insecticides. kangmei.com Consequently, N-(2,2-Difluoroethyl)ethane-1,2-diamine represents a promising precursor for a new generation of agrochemicals. By combining the proven bioactivity of the diamine core with the stability-enhancing effects of the difluoroethyl group, researchers can develop novel crop protection agents with improved metabolic resistance in plants and soil, potentially leading to lower application rates and a better environmental profile.
Advanced Materials Science Applications (e.g., specialty chemicals, functional polymers)
In materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. Diamines like ethylenediamine are widely used as building blocks for polymers, curing agents for epoxy resins, and in the synthesis of polyamide resins. wikipedia.orgatamanchemicals.com
The bifunctional nature of N-(2,2-Difluoroethyl)ethane-1,2-diamine, with its two amine groups, makes it an ideal monomer for polymerization reactions. Incorporating this fluorinated monomer into polymers such as polyamides or polyimides could yield high-performance materials with enhanced thermal stability and chemical inertness due to the strong C-F bonds. Furthermore, related compounds like difluoroethylamine derivatives serve as intermediates in the production of specialty chemicals for the electronics industry, including for integrated circuits and liquid crystal displays. kangmei.com This suggests a potential application for N-(2,2-Difluoroethyl)ethane-1,2-diamine in the synthesis of functional polymers and specialty chemicals for advanced electronics and coatings. Related polyamines like Tris(2-aminoethyl)amine have also been used to create hybrid materials by anchoring them to metal oxide surfaces for applications in catalysis. mdpi.com
Development of Chemical Libraries for High-Throughput Screening Initiatives
High-throughput screening (HTS) is a foundational technology in drug discovery and chemical biology, relying on the screening of large collections of compounds, known as chemical libraries, to identify hits against a biological target. ku.edu The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library. enamine.net
To expand the accessible chemical space and increase the probability of finding novel hits, there is a constant need for new and unique molecular building blocks. N-(2,2-Difluoroethyl)ethane-1,2-diamine is an example of such a building block that can be used to generate novel scaffolds for screening libraries. nih.gov Libraries incorporating this fluorinated diamine would feature compounds with distinct physicochemical properties compared to their non-fluorinated counterparts. ku.edu These collections, optimized for structural diversity and drug-like properties, can be screened against a wide array of targets, from enzymes and receptors to whole-cell phenotypic assays, accelerating the discovery of new lead compounds for therapeutic and other applications. nih.govox.ac.uk
Advanced Characterization Methodologies for N 2,2 Difluoroethyl Ethane 1,2 Diamine and Its Derivatives
Spectroscopic Analysis Techniques
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For a compound like N-(2,2-Difluoroethyl)ethane-1,2-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the ethylenediamine (B42938) backbone would likely appear as complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm). The methylene (B1212753) protons adjacent to the difluoroethyl group would be split not only by neighboring protons but also by the fluorine atoms, resulting in a characteristic triplet of triplets. The difluoromethyl group's proton (-CHF₂) would exhibit a triplet due to coupling with the adjacent methylene protons and a doublet due to coupling with the geminal fluorine atoms, a pattern often observed in the δ 5.5-6.5 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The ethylenediamine carbons are expected to resonate in the range of δ 40-50 ppm. The carbon of the difluoromethyl group (-CHF₂) would show a triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms, with a chemical shift anticipated around δ 110-120 ppm. The adjacent methylene carbon would also exhibit coupling to the fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The two fluorine atoms of the 2,2-difluoroethyl group are chemically equivalent and are expected to produce a single signal. This signal would be split into a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms, typically appearing in the range of -110 to -130 ppm relative to a standard like CFCl₃. wikipedia.orgnih.gov
Predicted NMR Data for N-(2,2-Difluoroethyl)ethane-1,2-diamine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 5.8 - 6.2 | ddd | J(H,F) ≈ 57, J(H,H) ≈ 4 |
| 2.8 - 3.2 | m | ||
| 2.6 - 2.9 | m | ||
| ¹³C | 112 - 118 | t | J(C,F) ≈ 240 |
| 40 - 50 | |||
| 38 - 48 | |||
| ¹⁹F | -115 to -125 | dt | J(F,H) ≈ 57, J(F,H) ≈ 15 |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For N-(2,2-Difluoroethyl)ethane-1,2-diamine, electron ionization (EI) or chemical ionization (CI) techniques can be used. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the presence of carbon, hydrogen, fluorine, and nitrogen in the correct proportions.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for aliphatic amines include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to characteristic fragment ions. libretexts.orglibretexts.org For N-(2,2-Difluoroethyl)ethane-1,2-diamine, cleavage of the bond between the two carbons of the difluoroethyl group or the ethylenediamine backbone would be expected.
Expected Mass Spectrometry Data for N-(2,2-Difluoroethyl)ethane-1,2-diamine
| Ion | m/z (amu) | Description |
| [M+H]⁺ | 125.1 | Molecular ion (protonated) |
| [M-CH₂NH₂]⁺ | 94.1 | Loss of an aminoethyl fragment |
| [M-CHF₂CH₂]⁺ | 61.1 | Loss of the difluoroethyl group |
Chromatographic Separation and Purification Techniques (e.g., Flash Column Chromatography)
Flash column chromatography is a widely used technique for the purification of organic compounds. mit.edu For a basic compound like N-(2,2-Difluoroethyl)ethane-1,2-diamine, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to peak tailing or decomposition of amines. To mitigate this, the silica gel can be deactivated by adding a small amount of a base, such as triethylamine (B128534) (typically 1-3%), to the eluent. rochester.edu
A typical solvent system for the purification of this compound would be a gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). rochester.edu The progress of the separation is monitored by thin-layer chromatography (TLC).
Typical Flash Column Chromatography Parameters
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10) with 1% triethylamine |
| Detection | TLC with a suitable staining agent (e.g., ninhydrin (B49086) for primary amines) |
Structural Elucidation through X-ray Crystallography
In cases where a crystalline solid of N-(2,2-Difluoroethyl)ethane-1,2-diamine or a suitable derivative can be obtained, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
For N-substituted ethylenediamine derivatives, the crystal structure can reveal information about intermolecular interactions, such as hydrogen bonding involving the amine groups. researchgate.net The conformation of the ethylenediamine backbone (gauche or anti) can also be determined. In metal complexes, the coordination geometry around the metal center and the role of the diamine as a ligand can be elucidated. nih.gov
Computational Chemistry Approaches for Molecular Conformation and Reactivity Prediction
Computational chemistry provides valuable insights into the molecular properties of N-(2,2-Difluoroethyl)ethane-1,2-diamine. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to predict the most stable conformations of the molecule. acs.orgresearchgate.net
These calculations can help in understanding the preferred geometry of the ethylenediamine backbone and the orientation of the 2,2-difluoroethyl group. Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. Reactivity indices, such as electrostatic potential maps, can be calculated to predict sites of electrophilic and nucleophilic attack, offering insights into the chemical behavior of the molecule.
Future Directions and Emerging Research Avenues for N 2,2 Difluoroethyl Ethane 1,2 Diamine
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. tandfonline.com Future research will likely focus on moving beyond traditional fluorination methods, which can involve hazardous reagents, towards greener alternatives for the synthesis of N-(2,2-Difluoroethyl)ethane-1,2-diamine. numberanalytics.com
One promising avenue is the adoption of catalytic C-H activation strategies. Recent advancements in manganese-catalyzed C-H fluorination and azidation offer a template for more direct and atom-economical syntheses. princeton.edu By leveraging such catalytic systems, it may be possible to introduce the difluoroethyl moiety onto an ethane-1,2-diamine backbone with greater efficiency and selectivity, minimizing waste and harsh reaction conditions.
Furthermore, the principles of green chemistry , such as the use of aqueous media for fluorination reactions, are expected to be explored. rsc.org While fluorination was traditionally thought to be incompatible with water, recent studies have demonstrated the feasibility of such approaches, which can significantly reduce the reliance on volatile organic solvents. rsc.org The development of a one-pot synthesis in an aqueous environment would represent a significant step towards a more sustainable production of N-(2,2-Difluoroethyl)ethane-1,2-diamine.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Fluorination | High atom economy, increased selectivity, milder reaction conditions | Development of bespoke catalysts, optimization of reaction parameters |
| Aqueous Media Synthesis | Reduced environmental impact, improved safety profile | Catalyst stability in water, phase-transfer catalysis |
| Electrochemical Fluorination | Reduced waste generation, potential for scalability | Improved efficiency and selectivity, development of cost-effective electrodes |
Expanding the Scope of Bioactive Derivatives and Targeted Applications
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. tandfonline.comresearchgate.net The difluoroethyl group in N-(2,2-Difluoroethyl)ethane-1,2-diamine, combined with the versatile diamine structure, provides a rich scaffold for the design of novel bioactive compounds.
Future research is anticipated to focus on synthesizing derivatives of N-(2,2-Difluoroethyl)ethane-1,2-diamine to explore their potential as therapeutic agents. The diamine functionality can be readily modified to introduce various pharmacophores, while the difluoroethyl group can serve to modulate the electronic and lipophilic properties of the resulting molecules. researchgate.net For instance, derivatives could be designed as inhibitors for specific enzymes or as ligands for receptors implicated in various diseases.
The development of fluorinated analogs of known drugs is a particularly promising area. By incorporating the N-(2,2-difluoroethyl)ethane-1,2-diamine moiety into existing drug scaffolds, it may be possible to create new chemical entities with improved efficacy and safety profiles. The fluorine atoms can block sites of metabolism and alter the pKa of the amine groups, leading to enhanced drug-like properties. tandfonline.com
| Potential Derivative Class | Therapeutic Target | Rationale for Fluorination |
| Enzyme Inhibitors | Kinases, Proteases | Improved binding affinity and metabolic stability |
| Receptor Ligands | G-protein coupled receptors | Enhanced selectivity and bioavailability |
| Antimicrobial Agents | Bacterial cell wall synthesis | Increased cell penetration and resistance to degradation |
Advanced Applications in Chemical Biology and Advanced Material Science
The unique properties imparted by fluorine also open up avenues for the application of N-(2,2-Difluoroethyl)ethane-1,2-diamine in chemical biology and material science.
In the realm of chemical biology , fluorinated molecules are increasingly used as probes for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The development of ¹⁸F-labeled N-(2,2-Difluoroethyl)ethane-1,2-diamine and its derivatives could provide novel radiotracers for diagnosing and monitoring diseases. Furthermore, the diamine structure can be functionalized with fluorophores to create fluorescent probes for studying biological processes at the cellular level. nih.govthermofisher.com
In material science , the incorporation of fluorinated building blocks into polymers is known to enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comnih.gov N-(2,2-Difluoroethyl)ethane-1,2-diamine could serve as a novel monomer for the synthesis of high-performance fluorinated polyamides and polyimides . mdpi.comnasa.gov These materials could find applications in aerospace, electronics, and as advanced coatings due to their anticipated durability and specialized surface properties. nih.govkpi.ua
| Application Area | Specific Use | Key Property Conferred by Fluorine |
| Chemical Biology | ¹⁸F-PET Imaging Tracers | Non-invasive in vivo imaging |
| Chemical Biology | Fluorescent Probes | High sensitivity for biological detection |
| Material Science | Fluorinated Polyamides/Polyimides | Enhanced thermal and chemical stability |
| Material Science | Low Surface Energy Coatings | Hydrophobicity and chemical resistance |
Q & A
Q. How can researchers optimize the synthesis of (2-Aminoethyl)(2,2-difluoroethyl)amine to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting appropriate bases (e.g., NaH in DMF) and controlling stoichiometry to minimize side reactions. Purification via column chromatography or recrystallization can enhance purity. Monitor intermediates using LC-MS to verify reaction progress. For fluorinated analogs, inert gas atmospheres (e.g., nitrogen) are critical to prevent decomposition during synthesis .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Methodological Answer : Use -NMR and -NMR to confirm the presence of aminoethyl and difluoroethyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via GC or HPLC with UV detection, referencing standards like those in (96% purity thresholds) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Follow waste disposal guidelines for fluorinated amines, including segregation of hazardous waste and collaboration with certified disposal services. Emergency spill protocols should include neutralization with inert adsorbents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported purity values for this compound derivatives?
- Methodological Answer : Cross-validate purity using orthogonal methods:
- Elemental analysis to confirm empirical formulas.
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition.
- Multidimensional NMR (--HSQC) to identify impurities.
Discrepancies may arise from differences in analytical conditions (e.g., column type in HPLC) or sample storage (e.g., degradation under oxygen) .
Q. What strategies are effective for studying the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. How can mechanistic insights into the reactivity of this compound be gained for catalytic applications?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Computational methods (DFT calculations) can model transition states and electron density maps. Pair experimental data (e.g., reaction rates with varying substituents) with computational results to validate mechanisms .
Q. What experimental designs are suitable for assessing the environmental impact of this compound degradation products?
- Methodological Answer :
- Aqueous toxicity assays : Use Daphnia magna or algae to test ecotoxicity.
- Photodegradation studies : Expose compounds to UV light and analyze byproducts via HRMS.
- Soil microcosm experiments : Track biodegradation rates and metabolite accumulation.
Reference waste management protocols in for handling toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
